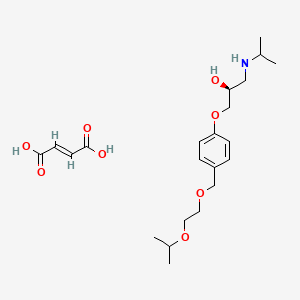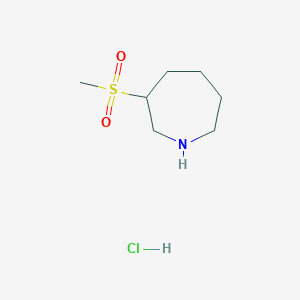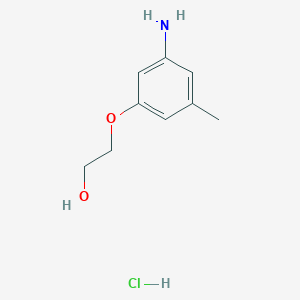
4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amin-dihydrochlorid
Übersicht
Beschreibung
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N6 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Triazole, einschließlich des 4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amin-dihydrochlorids, haben breite Anwendungen in der Arzneimittelforschung gefunden . Sie sind Bestandteil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .
Organische Synthese
Triazole werden in der organischen Synthese aufgrund ihrer hohen chemischen Stabilität verwendet . Sie sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerkunde
Im Bereich der Polymerkunde spielen Triazole aufgrund ihres starken Dipolmoments eine bedeutende Rolle . Dadurch ähnelt das substituierte 1,2,3-Triazol-Motiv strukturell der Amidbindung .
Supramolekulare Chemie
Triazole werden in der supramolekularen Chemie aufgrund ihrer Fähigkeit zur Wasserstoffbrückenbindung verwendet . Sie haben eine breite Palette von Anwendungen in der Pharmazie, supramolekularen Chemie, organischen Synthese und chemischen Biologie .
Biokonjugation
Triazole werden in der Biokonjugation verwendet, einer chemischen Strategie, die zwei Biomoleküle miteinander verbindet . Dies ist besonders nützlich bei der Herstellung neuer Biomaterialien und Medikamententrägersysteme .
Fluoreszenzbildgebung
Triazole werden in der Fluoreszenzbildgebung verwendet, einer Technik, die in der biologischen Forschung eingesetzt wird, um Zellen und Gewebe zu visualisieren . Sie können verwendet werden, um fluoreszierende Sonden zu erzeugen, die an spezifische Ziele in biologischen Proben binden .
Materialwissenschaft
In der Materialwissenschaft werden Triazole aufgrund ihrer einzigartigen Eigenschaften verwendet . Sie können verwendet werden, um neue Materialien mit verbesserten Eigenschaften zu schaffen .
Antitumoraktivität
Einige Triazolderivate haben eine effektive zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt . Beispielsweise induzierte Verbindung 10ec die Apoptose von BT-474-Zellen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are known to inhibit the function of enzymes like cyp51 . This inhibition could potentially lead to changes in cellular processes.
Biochemical Pathways
The inhibition of enzymes like cyp51 by similar compounds could potentially affect various biochemical pathways, including those involved in the synthesis of sterols .
Result of Action
The inhibition of enzymes like cyp51 by similar compounds could potentially lead to changes in cellular processes .
Biochemische Analyse
Biochemical Properties
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction with these enzymes can lead to modulation of their activity, thereby influencing downstream signaling events. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications .
Metabolic Pathways
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and phosphatases, leading to changes in metabolic pathways and flux. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can affect metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can interact with binding proteins that regulate its localization and distribution within cells and tissues. Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can exert its biological effects. The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is critical for understanding its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5;;/h2-4H,1H3,(H2,9,11)(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUEIXCRFGQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)



![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)


